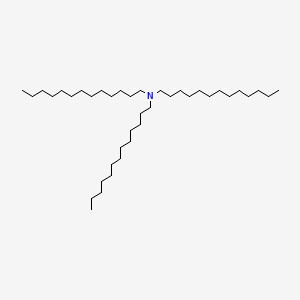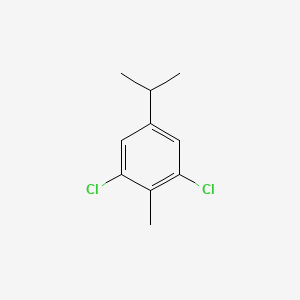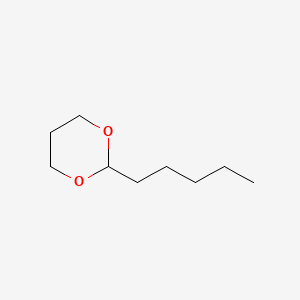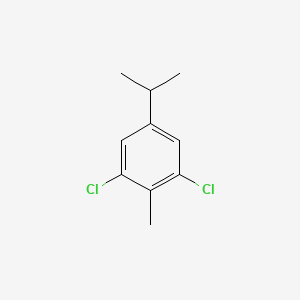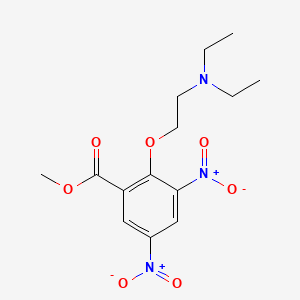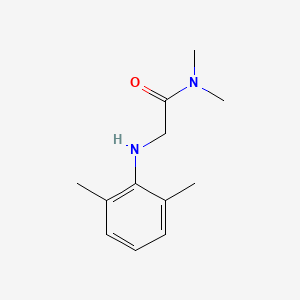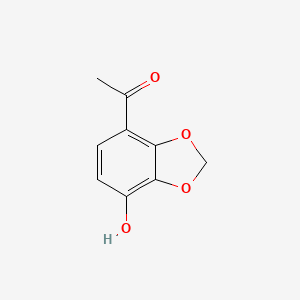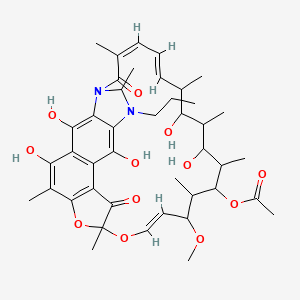
Ansamycin R-295
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ansamycin R-295 is a member of the ansamycin family, a class of natural compounds characterized by a cyclic structure consisting of an aromatic group and an aliphatic chain that forms a bridge between two non-adjacent positions of the aromatic moiety . Ansamycins are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ansamycin compounds typically involves the formation of 3-amino-5-hydroxybenzoic acid (AHBA) followed by backbone assembly by a hybrid nonribosomal peptide synthetase-polyketide synthase . In an engineered strain of Escherichia coli, the AHBA biosynthetic operon, the bicistronic RifA construct, and genes from Streptomyces coelicolor enable the biosynthesis of methylmalonyl-CoA . Fermentation of this strain yields intermediates such as P8 1-OG and AHBA .
Industrial Production Methods
Industrial production of ansamycin compounds often involves fermentation processes using actinomycetes like Streptomyces mediterranei . Conditions of fermentation and rifamycin production have been optimized to yield specific products, such as rifamycin B, by adding diethyl barbituric acid to the fermentation media .
Analyse Chemischer Reaktionen
Types of Reactions
Ansamycin compounds undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the structure and enhancing the biological activity of the compounds.
Common Reagents and Conditions
Common reagents used in the chemical reactions of ansamycins include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines and thiols .
Major Products
The major products formed from these reactions include modified ansamycin derivatives with enhanced antibacterial and anticancer properties . For example, rifampicin, a derivative of rifamycin, is widely used for the treatment of tuberculosis .
Wissenschaftliche Forschungsanwendungen
Ansamycin R-295 has a wide range of scientific research applications:
Wirkmechanismus
Ansamycin R-295 exerts its effects by inhibiting bacterial RNA synthesis through the formation of a complex with bacterial RNA polymerase . This inhibition prevents the transcription of essential genes, leading to bacterial cell death . In cancer cells, this compound inhibits heat shock protein 90 (Hsp90), disrupting the folding and function of multiple oncogenic proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rifamycins: Known for their antibacterial activity against gram-positive bacteria and Mycobacterium tuberculosis.
Geldanamycin: An anticancer agent that inhibits Hsp90, similar to ansamycin R-295.
Streptovaricins: Another group of ansamycins with antibacterial properties.
Uniqueness
This compound is unique due to its dual role in inhibiting bacterial RNA synthesis and Hsp90, making it a promising candidate for both antibacterial and anticancer therapies . Its structural flexibility and ability to undergo various chemical modifications further enhance its potential for drug development .
Eigenschaften
CAS-Nummer |
72366-48-4 |
|---|---|
Molekularformel |
C42H56N2O12 |
Molekulargewicht |
780.9 g/mol |
IUPAC-Name |
[(5E,15E,17Z)-11,13,25,27,31-pentahydroxy-7-methoxy-3,8,10,12,14,18,21,28-octamethyl-2,19-dioxo-22-propyl-4,32-dioxa-20,22-diazapentacyclo[21.6.2.13,29.020,24.026,30]dotriaconta-1(29),5,15,17,23(31),24,26(30),27-octaen-9-yl] acetate |
InChI |
InChI=1S/C42H56N2O12/c1-12-17-43-25(8)44-32-31(43)36(49)28-29(37(32)50)35(48)24(7)39-30(28)40(51)42(10,56-39)54-18-16-27(53-11)21(4)38(55-26(9)45)23(6)34(47)22(5)33(46)19(2)14-13-15-20(3)41(44)52/h13-16,18-19,21-23,25,27,33-34,38,46-50H,12,17H2,1-11H3/b14-13+,18-16+,20-15- |
InChI-Schlüssel |
IYXVWKJNLRFRKP-JXIROOFCSA-N |
Isomerische SMILES |
CCCN1C(N2C3=C(C4=C(C5=C(C(=C4O)C)OC(C5=O)(O/C=C/C(C(C(C(C(C(C(C(/C=C/C=C(\C2=O)/C)C)O)C)O)C)OC(=O)C)C)OC)C)C(=C31)O)O)C |
Kanonische SMILES |
CCCN1C(N2C3=C(C4=C(C5=C(C(=C4O)C)OC(C5=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C2=O)C)C)O)C)O)C)OC(=O)C)C)OC)C)C(=C31)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


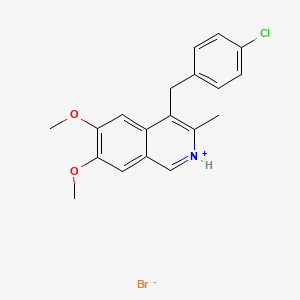
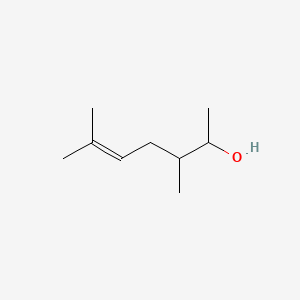
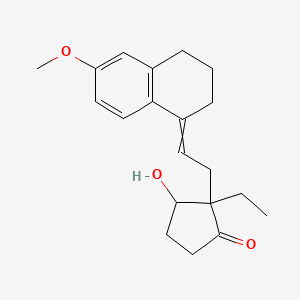
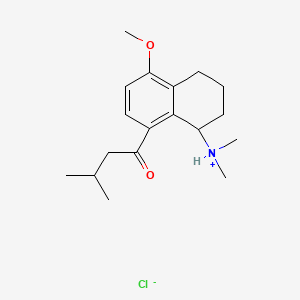

![3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13764257.png)
